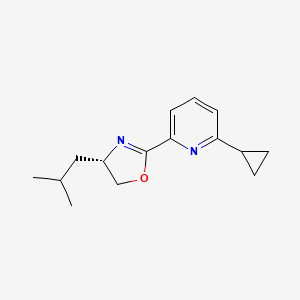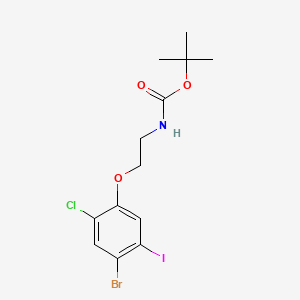
4-溴-9,9-二甲基-9,10-二氢吖啶
描述
4-Bromo-9,9-dimethyl-9,10-dihydroacridine is a useful research compound. Its molecular formula is C15H14BrN and its molecular weight is 288.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-9,9-dimethyl-9,10-dihydroacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-9,9-dimethyl-9,10-dihydroacridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
OLED 应用
4-溴-9,9-二甲基-9,10-二氢吖啶及其衍生物在有机发光二极管(OLED)领域具有重要的应用。由于它们能够保留三重态能量并有助于主体材料的热稳定性和形态稳定性,因此它们被用于开发磷光 OLED 的主体材料。这种应用提高了蓝色和红色磷光 OLED 的性能,实现了显着的外部量子效率(Liu 等,2016)(Liu 等,2016)。
新型化合物的合成
该化合物用于合成新型材料,特别是在创建高效的蓝色热激活延迟荧光(TADF)发射器方面。当这种化合物的庞大的吖啶部分与三芳基硼基团连接时,会导致构建具有高光致发光量子产率和独特 TADF 特性的分子。这些特性对于开发表现出蓝色发射的溶液处理 OLED 至关重要(Chen 等,2021)(Chen 等,2021)。
OLED 中的激子阻挡层
在 OLED 的背景下,4-溴-9,9-二甲基-9,10-二氢吖啶的衍生物,即 9,9-二甲基-10-(9-苯基-9H-咔唑-3-基)-9,10-二氢吖啶,被用作高三重态能量材料。这种材料在蓝色磷光 OLED 中用作激子阻挡层,有助于提高量子效率和延长器件寿命(Seo 等,2015)(Seo 等,2015)。
OLED 的双极性化合物
9,9-二甲基-9,10-二氢吖啶衍生物的另一个应用是在 OLED 中设计双极性化合物。这些化合物在 OLED 中合成和应用时,显示出高效率和令人印象深刻的器件性能,特别是在绿色磷光 OLED 中。这种应用展示了吖啶衍生物在光电领域的用途广泛(Reddy 等,2016)(Reddy 等,2016)。
属性
IUPAC Name |
4-bromo-9,9-dimethyl-10H-acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYOJVEASEYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Br)NC3=CC=CC=C31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine]](/img/structure/B8246339.png)

![Ethanol, 2-[2-(triphenylmethoxy)ethoxy]-, 1-(4-methylbenzenesulfonate)](/img/structure/B8246368.png)








![5,7-Dichloro-6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8246435.png)